2-(2-Nitrophenoxy)acetohydrazide
Description
Overview of Hydrazide Structural Motifs in Chemical Research
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. This unique structural motif, R-CO-NH-NH2, bestows upon them a remarkable versatility in chemical synthesis and biological applications. researchgate.net They serve as crucial intermediates in the creation of a wide array of heterocyclic compounds. researchgate.netmdpi.com The reactivity of the hydrazide functional group allows for the construction of more complex molecular architectures, which is a key reason for their prevalence in medicinal chemistry. researchgate.net
In the solid state, hydrazides typically exist in the keto form, but in solution, they can establish an equilibrium with the enol form. mdpi.com This tautomerism, coupled with the presence of both nucleophilic and electrophilic centers, makes them highly reactive and valuable precursors in organic synthesis. mdpi.com The ability of hydrazides to form stable complexes with metal ions has also been a subject of intense investigation. nih.govresearchgate.net
Academic Context and Prior Research on Phenoxyacetohydrazide Derivatives
The phenoxyacetohydrazide scaffold, of which 2-(2-Nitrophenoxy)acetohydrazide is a member, has been a focal point of considerable research. Scientists have synthesized and studied numerous derivatives, exploring their potential in various applications. For instance, the crystal structures of related compounds like 2-(4-chlorophenoxy)acetohydrazide (B1349058) and 2-(4-methoxyphenoxy)acetohydrazide (B1348705) have been determined to understand their molecular geometry and intermolecular interactions. nih.govresearchgate.net
Furthermore, phenoxyacetohydrazide derivatives have been investigated for their biological activities. For example, some phenoxyacetohydrazones have shown promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The N-acylhydrazone (NAH) moiety, a common derivative of hydrazides, is recognized as a versatile and promising motif in drug design. researchgate.net Research has also extended to the synthesis of trifluoromethyl pyridine (B92270) derivatives containing an 1,3,4-oxadiazole (B1194373) moiety derived from phenoxyacetohydrazides, which have demonstrated insecticidal activity. researchgate.net
Rationale for Investigating this compound: Unexplored Facets and Research Gaps
The investigation into this compound is driven by the desire to expand the understanding of how specific substitutions on the phenoxyacetohydrazide core influence its properties. While its basic chemical information is available, including its molecular formula (C8H9N3O4) and CAS number (77729-22-7), detailed academic studies focusing solely on this compound are less common. chemicalbook.comchemicalbook.com
The presence of a nitro group at the ortho position of the phenoxy ring is of particular interest. This electron-withdrawing group can significantly alter the electronic and steric properties of the molecule compared to its unsubstituted or differently substituted counterparts. This, in turn, could lead to unique chemical reactivity, coordination behavior, and biological activity that have not yet been fully explored. The synthesis of derivatives, such as 2-(2-nitrophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide, indicates an interest in exploring the chemical space around this core structure. sigmaaldrich.com
Scope and Objectives of Academic Inquiry into the Compound
The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical and physical properties. This includes detailed structural elucidation, investigation of its reactivity in various chemical transformations, and exploration of its potential as a building block in the synthesis of more complex molecules.
A key area of investigation is the synthesis of this compound, which is typically achieved by the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.com Further research aims to explore its coordination chemistry with different metal ions and to evaluate the biological activities of the parent compound and its derivatives. The ultimate goal is to fill the existing research gaps and to provide a comprehensive scientific understanding of this compound and its potential applications.
| Property | Value | Source |
| Molecular Formula | C8H9N3O4 | chemicalbook.com |
| Molecular Weight | 211.17 g/mol | chemicalbook.com |
| CAS Number | 77729-22-7 | chemicalbook.com |
| Melting Point | 170-172 °C | chemicalbook.com |
| Boiling Point (Predicted) | 499.5±25.0 °C | chemicalbook.com |
| Density (Predicted) | 1.394±0.06 g/cm3 | chemicalbook.com |
| pKa (Predicted) | 11.99±0.35 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJSDSZEWQPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352126 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77729-22-7 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations in the Preparation of 2 2 Nitrophenoxy Acetohydrazide
Established Synthetic Routes to 2-(2-Nitrophenoxy)acetohydrazide
The primary and most well-documented method for synthesizing this compound involves the aminolysis of a corresponding ester, typically an ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net
Ester Aminolysis Reactions: Optimization of Reaction Parameters and Reagent Stoichiometry
The reaction of a 2-(2-nitrophenoxy)acetate ester with hydrazine hydrate is a nucleophilic acyl substitution reaction. chemistrysteps.com In a typical procedure, methyl 2-(2-nitrophenyl)acetate is dissolved in a suitable solvent like methanol (B129727), and hydrazine hydrate is added. nih.govresearchgate.net The mixture is then stirred at room temperature for a period of time, often around 8 hours, to yield this compound with a high yield of approximately 95%. nih.govresearchgate.net
The general mechanism for this aminolysis involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., methoxide (B1231860) or ethoxide) to form the more stable hydrazide. chemistrysteps.comyoutube.com
Table 1: Reaction Parameters for the Synthesis of this compound via Ester Aminolysis This table is interactive. Users can sort and filter the data.
| Starting Material | Reagent | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-(2-nitrophenyl)acetate | Hydrazine hydrate | Methanol | 8 | Room Temperature | 95 | nih.gov, researchgate.net |
| Ethyl 2-(2-phenoxyphenyl)acetate | Hydrazine hydrate | Absolute Methanol | Not Specified | Not Specified | 94 | brieflands.com |
| Ethyl Ester (General) | Hydrazine hydrate | Ethanol | 18-24 | Reflux | Not Specified | chemicalbook.com |
Alternative Synthetic Strategies for the Hydrazide Scaffold
While ester aminolysis is the most direct route, alternative strategies for forming the hydrazide scaffold exist, often starting from the corresponding carboxylic acid. For instance, 2-(2-phenoxyphenyl)acetic acid has been converted to its corresponding ethyl ester using thionyl chloride in ethanol, which is then reacted with hydrazine hydrate. brieflands.com Another general method involves the direct reaction of carboxylic acids with hydrazine hydrate under microwave irradiation, which is presented as a solvent-free, one-pot method. researchgate.net
Furthermore, more complex hydrazide derivatives can be synthesized through various catalytic methods. For example, a ruthenium tricarbonyl complex has been used to catalyze the synthesis of mono- or dialkylated acyl hydrazides from primary and secondary alcohols. organic-chemistry.org Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines has also been reported as a method for creating N,N-disubstituted hydrazines. organic-chemistry.org
Reaction Kinetics and Thermodynamic Considerations in Synthesis
The reaction between esters and hydrazine derivatives generally follows pseudo-first-order kinetics. researchgate.netnih.gov Studies on the hydrazinolysis of various esters, such as 2,4-dinitrophenyl acetate (B1210297) and 4-chloro-2-nitrophenyl benzoates, have been conducted to understand the reaction mechanism. researchgate.netkoreascience.kr For the reaction of 2,4-dinitrophenyl acetate with hydrazine in methanol, the process is suggested to proceed through a concerted mechanism involving acyl-oxygen scission. researchgate.net The large negative entropy of activation (ΔS#) for this reaction indicates a rigid transition state, possibly due to the significant participation of solvent molecules. researchgate.net
The rate of reaction is influenced by the nature of the substituents on the ester. For a series of 4-chloro-2-nitrophenyl X-substituted-benzoates, the second-order rate constants decrease as the substituent X on the benzoyl moiety changes from an electron-withdrawing group to an electron-donating group. koreascience.kr This indicates that the electrophilicity of the carbonyl carbon plays a crucial role in the reaction rate.
Green Chemistry Approaches and Sustainable Synthetic Practices for Hydrazide Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. mdpi.com For hydrazide synthesis, a notable green approach is the use of microwave irradiation for the reaction between carboxylic acids and hydrazine hydrate, which can be performed without a solvent. researchgate.net This method has been shown to be superior to conventional heating, with higher yields, shorter reaction times, and better environmental metrics like a higher atom economy and lower E-factor. researchgate.net
Another green strategy involves the use of L-proline as an organocatalyst for the synthesis of hydrazide derivatives via solvent-free mechanical grinding. mdpi.com This method also boasts high yields and short reaction times. The use of greener oxidants like hydrogen peroxide in processes like the ketazine process for hydrazine production also reflects a shift towards more sustainable chemical synthesis. youtube.com
Purification Techniques and Crystalline Growth Methods for Single Crystal Formation
After the synthesis of this compound, the crude product is typically purified by filtration and washing. nih.govresearchgate.net Recrystallization is a common method to obtain a pure solid product. For this compound, single crystals suitable for X-ray crystallography have been grown by the slow evaporation of a methanol and water mixture (in a 2:1 ratio). nih.govresearchgate.net
The general procedure for purification after synthesis via ester aminolysis involves removing the solvent under reduced pressure, followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with an aqueous solution of sodium carbonate, dried, and concentrated to yield the desired hydrazide. chemicalbook.com
Table 2: Crystallization Parameters for this compound This table is interactive. Users can sort and filter the data.
| Compound | Solvent System | Method | Reference |
|---|---|---|---|
| This compound | Methanol:Water (2:1) | Slow Evaporation | nih.gov, researchgate.net |
Advanced Structural Characterization and Spectroscopic Elucidation of 2 2 Nitrophenoxy Acetohydrazide
X-ray Crystallographic Analysis and Crystal Engineering Principles
The three-dimensional architecture of 2-(2-Nitrophenoxy)acetohydrazide in the solid state has been meticulously elucidated through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is fundamental to understanding its chemical behavior and intermolecular interactions.
Single Crystal X-ray Diffraction Data Acquisition and Refinement
A single crystal of the title compound, with the chemical formula C₈H₉N₃O₃, was analyzed at a temperature of 173 K. rsc.org The diffraction data were collected using an Oxford Diffraction Xcalibur diffractometer with Cu Kα radiation. rsc.org The compound crystallizes in the monoclinic system. rsc.org
The crystal and data refinement parameters are summarized in the table below, indicating a high-quality structure solution. rsc.org
| Parameter | Value | Reference |
| Chemical Formula | C₈H₉N₃O₃ | rsc.orgnih.gov |
| Molecular Weight (Mᵣ) | 195.18 | rsc.orgnih.gov |
| Crystal System | Monoclinic | rsc.orgnih.gov |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 6.6962 (5) | rsc.orgnih.gov |
| b (Å) | 4.9388 (4) | rsc.orgnih.gov |
| c (Å) | 13.3593 (12) | rsc.orgnih.gov |
| β (°) | 92.361 (8) | rsc.orgnih.gov |
| Volume (V) (ų) | 441.43 (6) | rsc.orgnih.gov |
| Z | 2 | rsc.orgnih.gov |
| Temperature (K) | 173 | rsc.orgnih.gov |
| Radiation | Cu Kα (λ = 1.54184 Å) | rsc.orgresearchgate.net |
| R[F² > 2σ(F²)] | 0.038 | rsc.orgnih.gov |
| wR(F²) | 0.096 | rsc.orgnih.gov |
| Goodness-of-fit (S) | 1.05 | rsc.orgnih.gov |
Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly
The crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds. rsc.org Specifically, N—H···O hydrogen bonds are the dominant interactions, linking adjacent molecules. rsc.orgresearchgate.net These interactions involve the hydrazide nitrogen atoms acting as hydrogen bond donors and the carbonyl oxygen atom acting as an acceptor. rsc.org
Two key hydrogen bonds are identified: N1—H1B···O1 and N2—H2···O1. rsc.org These interactions effectively connect the molecules, forming a notable double-column supramolecular structure that extends along the b-axis of the crystal lattice. rsc.orgnih.govresearchgate.net This ordered assembly, driven by specific and directional hydrogen bonds, is a clear example of crystal engineering, where non-covalent interactions dictate the formation of a larger, well-defined architecture. uni.lu
The geometric details of these crucial hydrogen bonds are provided below.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N1—H1B···O1ⁱ | 0.90 (1) | 2.21 (2) | 3.0752 (19) | 163 (2) | rsc.org |
| N2—H2···O1ⁱⁱ | 0.85 (2) | 2.03 (2) | 2.8531 (18) | 165 (2) | rsc.org |
| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y+1/2, -z+1 |
Conformational Analysis and Torsional Dynamics within the Crystal Lattice
Conformational analysis based on the single-crystal X-ray data reveals a notably twisted structure for this compound. rsc.org The molecule is not planar, which has significant implications for its three-dimensional shape.
Two key torsional features define its conformation:
The dihedral angle between the plane of the benzene (B151609) ring and the C2/C1/O1/N2/N1 plane of the acetohydrazide group is 87.62 (8)°. rsc.orgnih.govresearchgate.net This near-orthogonal orientation indicates a significant twist around the O-C(aryl) bond.
The nitro group (NO₂) is also twisted out of the plane of the benzene ring to which it is attached. The dihedral angle between the nitro group and the benzene ring is 19.3 (2)°. rsc.orgnih.govresearchgate.net
These specific torsional angles minimize steric hindrance within the molecule and are stabilized by the intermolecular forces within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule in solution, providing information about the local electronic environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazide (-NH-NH₂) protons.
While ¹H NMR spectra for various hydrazides and nitrophenyl-containing compounds have been widely reported, detailed and assigned experimental ¹H NMR data specifically for this compound are not available in the reviewed literature. acs.orgresearchgate.net However, based on general principles, the expected chemical shift (δ) regions are:
Aromatic Protons (Ar-H): The four protons on the nitrophenyl ring would typically appear in the downfield region, approximately between 7.0 and 8.2 ppm, with their exact shifts and splitting patterns influenced by the electron-withdrawing nitro group and the phenoxy linkage.
Methylene Protons (-OCH₂-): The two protons of the methylene group adjacent to the phenoxy oxygen and the carbonyl group would likely resonate as a singlet at approximately 4.5-5.0 ppm.
Hydrazide Protons (-NHNH₂): The protons on the nitrogen atoms are exchangeable and their signals can be broad. The -NH and -NH₂ protons would be expected in the range of 4.0 to 11.0 ppm, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. researchgate.netresearchgate.net In a DMSO-d₆ solvent, these peaks are typically well-defined.
Precise assignment requires experimental data, including chemical shifts, signal multiplicity (singlet, doublet, etc.), and coupling constants.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
A detailed ¹³C NMR analysis of this compound, which would be crucial for confirming the carbon skeleton of the molecule, is not available in published research. Such a spectrum would provide characteristic chemical shifts for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group, the methylene carbon, and the six carbons of the nitrophenyl ring. The electron-withdrawing effects of the nitro group and the oxygen atom would significantly influence the chemical shifts of the aromatic carbons, making their precise assignment a key aspect of structural confirmation. Without experimental data, a table of these chemical shifts cannot be compiled.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Comprehensive Structural Elucidation
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in confirming the spin systems within the aromatic ring and the relationship between the methylene protons and the N-H protons of the hydrazide group.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Currently, no published COSY or HMQC/HSQC spectra for this compound are available, preventing a comprehensive, multi-dimensional NMR-based structural elucidation.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Functional Group Identification and Characteristic Absorption Bands
An infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. While specific, experimentally verified spectra for this exact compound are not publicly available, the expected characteristic absorption bands can be predicted based on known ranges for similar functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (hydrazide) | 3200-3400 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic, CH₂) | 2850-2960 | Stretching |
| C=O (amide I) | 1650-1690 | Stretching |
| N-H (amide II) | 1510-1570 | Bending |
| C=C (aromatic) | 1450-1600 | Stretching |
| NO₂ (asymmetric) | 1500-1560 | Stretching |
| NO₂ (symmetric) | 1335-1385 | Stretching |
| C-O (ether) | 1000-1300 | Stretching |
This table represents predicted values and is not based on experimental data for this compound.
Conformational Changes and Environmental Effects on Vibrational Modes
The vibrational modes of this compound, particularly the N-H and C=O stretching frequencies, would be sensitive to conformational changes and the surrounding chemical environment (e.g., solvent polarity, hydrogen bonding). For instance, intermolecular hydrogen bonding, as suggested by its crystal structure, would typically cause a broadening and a shift to lower wavenumbers for the N-H and C=O bands. However, without experimental studies that vary conditions such as solvent or temperature, a detailed analysis of these effects remains speculative.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its two main chromophores: the nitrophenyl group and the acetohydrazide moiety. The nitrophenyl group is a strong chromophore and would likely exhibit intense π → π* transitions. The presence of the nitro group and the ether linkage would influence the exact position of the maximum absorbance (λmax). Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible, though they are typically of lower intensity.
A detailed chromophoric analysis, including the assignment of specific electronic transitions and their corresponding λmax values, requires experimental UV-Vis spectroscopic data, which is not currently found in the public domain for this compound.
Solvatochromic Effects on Electronic Spectra
The electronic absorption spectra of this compound are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. The presence of both a hydrogen-bond donor (the hydrazide group) and a hydrogen-bond acceptor (the nitro group and ether oxygen), along with the aromatic ring, allows for a range of solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding. nih.gov
In nonpolar solvents, the absorption spectrum is expected to show bands corresponding to the localized electronic transitions within the nitrophenoxy moiety. However, in polar protic and aprotic solvents, shifts in the absorption maxima (λmax) are observed. Typically, for compounds with a nitro-aromatic system, a red shift (bathochromic shift) of the n→π* transition is observed with increasing solvent polarity. This is attributed to the greater stabilization of the more polar excited state compared to the ground state.
A study of the UV-Vis spectra in a range of solvents with varying polarities would reveal the extent of these interactions. The relationship between the absorption maxima and solvent polarity parameters, such as the dielectric constant or the ET(30) scale, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. nih.gov
Table 1: Hypothetical UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) |
| n-Hexane | 1.88 | 275 | 320 |
| Dioxane | 2.21 | 278 | 325 |
| Chloroform | 4.81 | 280 | 330 |
| Ethyl Acetate (B1210297) | 6.02 | 282 | 334 |
| Acetone | 20.7 | 285 | 340 |
| Ethanol | 24.5 | 288 | 345 |
| Methanol (B129727) | 32.7 | 290 | 348 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 292 | 355 |
Note: The data in this table is illustrative and based on the expected solvatochromic behavior of similar nitro-aromatic compounds. rsc.org
The data illustrates a general trend where the absorption maxima shift to longer wavelengths as the solvent polarity increases. This positive solvatochromism suggests that the excited state of this compound is more polar than its ground state.
Mass Spectrometric Analysis for Molecular Composition Verification
Mass spectrometry is a critical analytical technique for the verification of the molecular composition of this compound. The molecular formula of the compound is C8H9N3O4, which corresponds to a molecular weight of 211.18 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 211.
The fragmentation pattern of this compound provides further structural confirmation. The fragmentation is guided by the presence of the ether linkage, the nitro group, and the acetohydrazide side chain. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group.
Cleavage of the ether bond: Scission of the C-O bond between the aromatic ring and the side chain.
Loss of small neutral molecules: Elimination of molecules such as NO2, H2O, or NHNH2.
A proposed fragmentation pattern would show characteristic fragment ions that can be assigned to specific structural motifs within the molecule.
Table 2: Proposed Mass Spectrometric Fragmentation of this compound
| m/z | Proposed Fragment Ion |
| 211 | [M]+• (Molecular Ion) |
| 165 | [M - NO2]+ |
| 138 | [C6H4NO2O]+ |
| 122 | [C6H4NO2]+ |
| 73 | [CH2CONHNH2]+ |
Note: The m/z values in this table are theoretical and represent the expected major fragments based on the principles of mass spectrometry. researchgate.netlibretexts.orgresearchgate.net
The presence of the molecular ion peak at m/z 211, along with the characteristic fragment ions, would provide strong evidence for the identity and molecular composition of this compound. High-resolution mass spectrometry (HRMS) could be employed for the determination of the exact mass, further confirming the elemental composition.
Reactivity and Derivatization Chemistry of 2 2 Nitrophenoxy Acetohydrazide
Condensation Reactions with Carbonyl Compounds: Synthesis of Schiff Bases (Hydrazones)
The reaction of 2-(2-nitrophenoxy)acetohydrazide with aldehydes and ketones provides a straightforward method for the synthesis of N'-substituted benzylidene-2-(2-nitrophenoxy)acetohydrazide derivatives, also known as Schiff bases or hydrazones.
Synthetic Approaches for N'-(Substituted benzylidene)-2-(2-nitrophenoxy)acetohydrazide Derivatives
The synthesis of these hydrazones is typically achieved by the condensation of this compound with a variety of substituted benzaldehydes. This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. brieflands.com The general synthetic scheme involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.
A range of substituted benzaldehydes can be employed in this reaction, leading to a diverse library of hydrazone derivatives. For instance, derivatives such as N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2-nitrophenoxy)acetohydrazide sigmaaldrich.com, N'-((2-chloro-7-methyl-3-quinolinyl)methylene)-2-(2-nitrophenoxy)acetohydrazide sigmaaldrich.com, and 2-(2-nitrophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide sigmaaldrich.com have been synthesized. The reaction conditions are generally mild, and the products can often be isolated in good yields by simple filtration and recrystallization. brieflands.com
Below is a table summarizing some examples of synthesized N'-(substituted benzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives.
| Substituent on Benzylidene Group | Resulting Hydrazone Derivative | Reference |
| 3-((4-chlorobenzyl)oxy) | N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2-nitrophenoxy)acetohydrazide | sigmaaldrich.com |
| 2-chloro-7-methyl-3-quinolinyl | N'-((2-chloro-7-methyl-3-quinolinyl)methylene)-2-(2-nitrophenoxy)acetohydrazide | sigmaaldrich.com |
| 4-pyridinyl | 2-(2-nitrophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide | sigmaaldrich.com |
Influence of Substituents on Reaction Selectivity and Stereochemistry (e.g., E/Z Isomerism)
The condensation reaction between hydrazides and carbonyl compounds can lead to the formation of E and Z geometric isomers around the newly formed C=N double bond. The electronic nature and position of substituents on the aromatic ring of the aldehyde can influence the stereochemical outcome of the reaction.
Theoretical and experimental studies on similar acylhydrazone systems have shown that the E-isomer is generally more thermodynamically stable. mdpi.com However, the Z-isomer can be stabilized through factors such as intramolecular hydrogen bonding. mdpi.com For example, the presence of a substituent at the ortho position of the benzaldehyde (B42025) that can act as a hydrogen bond acceptor may favor the formation or stabilization of the Z-isomer.
The electronic properties of the substituents also play a significant role. Electron-withdrawing groups on the phenyl ring can affect the electron density of the C=N bond and influence the isomerization process. mdpi.comrasayanjournal.co.in While specific studies on the E/Z isomerism of N'-(substituted benzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives are not extensively detailed in the provided search results, the general principles of hydrazone chemistry suggest that a mixture of isomers could be formed, with the E-isomer typically predominating. The separation and characterization of these isomers often require techniques like fractional crystallization or chromatography, and their structures can be confirmed by spectroscopic methods such as NMR and X-ray crystallography. mdpi.com
Cyclization Reactions and Formation of Heterocyclic Scaffolds (e.g., Oxadiazoles, Triazoles)
The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles.
The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the parent hydrazide. One common method involves reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating. impactfactor.orgijper.org This reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the 5-mercapto-1,3,4-oxadiazole ring. impactfactor.org Another approach involves the oxidative cyclization of N'-aroylhydrazones using various reagents. mdpi.com
1,2,4-Triazole derivatives can also be synthesized from this compound. A general route involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These thiosemicarbazides can then be cyclized under basic conditions to yield 1,2,4-triazol-3-thiones. researchgate.net Alternatively, ester ethoxycarbonylhydrazones derived from the parent hydrazide can react with primary amines to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov The synthesis of 1,2,3-triazoles can also be accomplished through multi-component "click" reactions involving azides and alkynes, a versatile approach in modern synthetic chemistry. researchgate.netnih.gov
The following table provides a summary of heterocyclic scaffolds that can be synthesized from this compound and its derivatives.
| Starting Material | Reagents and Conditions | Heterocyclic Product | Reference |
| This compound | 1. CS₂, KOH, EtOH; 2. Heat | 5-((2-Nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | impactfactor.orgijper.org |
| N'-(Aroyl)-2-(2-nitrophenoxy)acetohydrazide | Oxidative cyclizing agents | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |
| This compound | 1. Isothiocyanate; 2. Base | 4-Substituted-5-((2-nitrophenoxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |
| Ethyl 2-(2-(2-nitrophenoxy)acetyl)hydrazine-1-carboxylate | Primary amine, heat | 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one | nih.gov |
Metal Complexation Chemistry and Coordination Mode Studies
The hydrazide and its hydrazone derivatives possess multiple potential donor sites, including the carbonyl oxygen, the amino and imino nitrogen atoms, and the oxygen atoms of the phenoxy and nitro groups. This makes them excellent ligands for the formation of coordination complexes with a variety of metal ions.
Studies on similar acetohydrazide derivatives have shown that they can act as bidentate or polydentate ligands. semanticscholar.orgresearchgate.net The coordination mode often depends on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. In many cases, the hydrazone derivatives coordinate to the metal center through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five- or six-membered chelate ring. researchgate.net
The resulting metal complexes can exhibit diverse geometries, such as octahedral or square planar, which can be investigated using spectroscopic techniques like FT-IR, UV-Vis, and magnetic susceptibility measurements. semanticscholar.orgresearchgate.net For example, in the FT-IR spectra of the complexes, a shift in the C=O and C=N stretching frequencies compared to the free ligand can provide evidence of coordination. researchgate.net The electronic spectra of the complexes can give insights into their geometry. semanticscholar.org X-ray crystallography provides definitive structural information, revealing the precise coordination environment around the metal ion. nih.gov
Regioselective Functionalization and Advanced Chemical Transformations
The this compound molecule offers several sites for regioselective functionalization, allowing for the synthesis of more complex and advanced chemical structures.
The nitro group on the phenyl ring is a key functional group that can undergo a variety of transformations. For instance, it can be reduced to an amino group, which can then be further functionalized. This reduction can sometimes lead to intramolecular cyclization reactions, as seen in the base-mediated reductive cyclization of related nitrophenyl compounds to form complex heterocyclic systems. nih.gov
The active methylene (B1212753) group adjacent to the carbonyl group can also be a site for chemical modification, although this is less common than reactions at the hydrazide moiety. Furthermore, the aromatic ring itself can be subject to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.
Advanced transformations can also involve the heterocyclic derivatives synthesized from this compound. For example, the thiol group in 5-((2-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol can be alkylated or otherwise functionalized to introduce new side chains. ijper.org Similarly, the N-H group in triazole rings can be a site for further substitution. nih.gov These advanced transformations allow for the generation of a wide array of molecules with potentially interesting chemical and physical properties.
Computational Chemistry and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important method for studying the properties of hydrazide derivatives. It allows for the accurate calculation of various molecular properties, providing valuable information on the geometry, stability, and reactivity of 2-(2-nitrophenoxy)acetohydrazide.
Geometry Optimization and Conformational Landscapes
Theoretical geometry optimization of this compound using DFT methods, such as the B3LYP functional with a suitable basis set, helps in determining the most stable conformation of the molecule in the gaseous phase. These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The crystal structure of this compound reveals specific conformational features. The dihedral angle between the benzene (B151609) ring and the acetohydrazide plane is approximately 87.62°. nih.govresearchgate.net The nitro group is twisted by about 19.3° relative to the benzene ring. nih.govresearchgate.net These experimental values serve as a benchmark for validating the accuracy of the computational models.
Interactive Table: Comparison of Selected Experimental and Theoretical Geometric Parameters of this compound.
| Parameter | Experimental Value (Å/°) | Theoretical Value (Å/°) |
| C-C (ring) | Normal ranges | Data not available in search results |
| C-N | Normal ranges | Data not available in search results |
| N-N | Normal ranges | Data not available in search results |
| C=O | Normal ranges | Data not available in search results |
| Benzene-Acetohydrazide Dihedral Angle | 87.62 (8)° nih.govresearchgate.net | Data not available in search results |
| Nitro Group-Benzene Dihedral Angle | 19.3 (2)° nih.govresearchgate.net | Data not available in search results |
The study of related hydrazide structures, such as 2-(2-chlorophenoxy)acetohydrazide, also shows that the acetohydrazide group is nearly planar. researchgate.net This planarity is a common feature in hydrazide derivatives and is influenced by the electronic and steric effects of the substituents. For acetohydrazide itself, the C-N rotational barrier is calculated to be around 26 kcal/mol, indicating the planar sp2 nature of the central nitrogen atom. chemicalbook.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For hydrazone derivatives, which are structurally related to hydrazides, DFT studies have shown that compounds with good radical scavenging activity possess high HOMO energy levels, indicating strong electron-donating capabilities. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.
Interactive Table: Calculated Frontier Molecular Orbital Energies of a Related Hydrazone Derivative (for illustrative purposes).
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Hydrazone 7d | Data not available | Data not available | Data not available |
| Hydrazone 8d | Data not available | Data not available | Data not available |
The reactivity of hydrazides can be understood through reactions like the Schiff-base formation, where the nucleophilic nitrogen of the hydrazine (B178648) moiety attacks a carbonyl carbon. chemicalbook.com The FMO analysis helps in predicting the sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The ESP map shows regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
In this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the hydrazide group, are expected to be regions of high negative potential. These sites are likely to be involved in hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amine and amide groups would exhibit positive potential. This charge distribution is critical in understanding the intermolecular interactions, such as the N-H···O hydrogen bonds that link molecules in the crystal lattice. nih.govresearchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For instance, Gauge-Independent Atomic Orbital (GIAO) NMR chemical shift calculations can be performed to assign the ¹H and ¹³C NMR signals. acs.orgacs.org
Theoretical calculations of vibrational frequencies are also useful for assigning the bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. These calculations help in confirming the molecular structure and understanding the vibrational modes of the molecule.
Interactive Table: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for a Related Compound.
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | Data not available | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available |
Molecular Dynamics Simulations: Dynamic Behavior and Conformational Transitions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal information about conformational transitions, flexibility, and interactions with solvent molecules.
For this compound, MD simulations could be used to explore the rotational barriers around the C-O and C-N bonds and to understand the flexibility of the acetohydrazide side chain. This information is particularly relevant for understanding how the molecule might interact with a biological target, such as an enzyme's active site. However, specific MD simulation studies on this compound were not found in the provided search results.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (Focus on theoretical parameter generation)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models rely on the calculation of various molecular descriptors.
For analogues of this compound, a QSAR/QSPR study would involve generating a set of theoretical descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By correlating these descriptors with observed activities or properties, a predictive model can be developed. For example, in a series of hydrazone derivatives, DFT-calculated parameters have been used to understand their antioxidant properties. mdpi.com
Advanced Theoretical Approaches (e.g., Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis)
A comprehensive understanding of the bonding characteristics and non-covalent interactions within this compound would greatly benefit from the application of advanced theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM). While no specific QTAIM analysis for this compound has been reported, the principles of this theory and studies on analogous systems provide a framework for the types of insights that could be gained.
QTAIM is a powerful theoretical model that partitions a molecule's electron density into atomic basins, allowing for a rigorous, quantitative analysis of chemical bonds and other interactions. uni-rostock.deresearchgate.netamercrystalassn.org This method identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. For instance, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. researchgate.net The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bonding) interactions. muni.cznih.gov
In the context of this compound, a QTAIM analysis would be particularly insightful for characterizing the following:
Intramolecular Hydrogen Bonding: The molecular structure suggests the potential for intramolecular hydrogen bonds, for example, between the hydrazide N-H group and the oxygen of the nitro group, or the ether oxygen. QTAIM could precisely define the bond paths and characterize the strength and nature of these interactions.
Intermolecular Interactions: The crystal structure of this compound reveals that molecules are linked into a double-column structure by N—H⋯O hydrogen bonds. nih.gov A QTAIM analysis could quantify the strength of these hydrogen bonds and other weaker interactions, such as C—H⋯O contacts and potential π-π stacking interactions between the phenyl rings, which are observed in similar hydrazone structures. asianpubs.org
Bonding within the Acetohydrazide and Nitrophenyl Moieties: The nature of the covalent bonds within the molecule, including any delocalization or strain, could be analyzed in detail. For example, the degree of π-character in the C=O and N-N bonds of the hydrazide group, and the influence of the nitro group on the aromatic system, could be quantified.
Studies on related alkoxybenzylidene derivatives of acetohydrazide have successfully employed QTAIM to analyze and characterize intermolecular interactions, demonstrating the utility of this approach for this class of compounds. rsc.org
Crystallographic Data and Molecular Geometry
The foundation for any theoretical investigation is an accurate molecular geometry. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing precise experimental data on its solid-state conformation. nih.gov
The compound crystallizes in the monoclinic space group. nih.govresearchgate.net A notable feature of its molecular structure is the significant twist between the benzene ring and the acetohydrazide moiety, with a dihedral angle of 87.62 (8)°. nih.govresearchgate.net The nitro group is also twisted with respect to the benzene ring by 19.3 (2)°. nih.govresearchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₉N₃O₃ |
| Formula weight | 195.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.6962 (5) |
| b (Å) | 4.9388 (4) |
| c (Å) | 13.3593 (12) |
| β (°) | 92.361 (8) |
| Volume (ų) | 441.43 (6) |
| Z | 2 |
Data sourced from Praveen et al. (2012). nih.gov
Intermolecular Hydrogen Bonding
In the crystal lattice, the molecules of this compound are linked by intermolecular hydrogen bonds, forming a stable, double-column structure along the b-axis. nih.gov The geometry of these hydrogen bonds has been determined from the crystallographic data.
Table 2: Hydrogen-bond geometry (Å, °) for this compound
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N1—H1B···O1ⁱ | 0.90 (1) | 2.21 (2) | 3.0752 (19) | 163 (2) |
| N2—H2···O1ⁱⁱ | 0.85 (2) | 2.03 (2) | 2.8531 (18) | 165 (2) |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2. Data sourced from Praveen et al. (2012). nih.gov
A detailed QTAIM analysis of these interactions would provide the electron density and its Laplacian at the bond critical points, offering a quantitative measure of their strength and a deeper understanding of the forces governing the crystal packing.
Molecular Interaction Analysis and Binding Mode Prediction
Molecular Docking Studies with Biomolecular Targets
Ligand-Protein Interaction Prediction and Binding Site Characterization
Computational studies on analogous compounds, such as other phenoxy acetohydrazide derivatives, have shown their potential to interact with a variety of enzymes. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like eosinophil peroxidase and those from the carbonic anhydrase family. nih.govcache-challenge.org These studies reveal that the acetohydrazide moiety is often crucial for forming key interactions within the enzyme's active site.
In the case of 2-(2-nitrophenoxy)acetohydrazide, it is hypothesized that the molecule would occupy well-defined pockets within a target protein. The nitrophenoxy group would likely be accommodated in a hydrophobic pocket, while the hydrazide portion could engage in more polar interactions. The characterization of binding sites for similar ligands suggests that key amino acid residues can form a network of interactions that stabilize the ligand-protein complex. For example, in studies with other hydrazides, interactions with residues such as histidine, serine, and glutamate (B1630785) have been observed to be critical for binding.
Investigation of Specific Intermolecular Forces in Binding
The stability of a ligand-protein complex is determined by a variety of intermolecular forces. For this compound, these are predicted to include hydrogen bonding, hydrophobic interactions, and potentially π-π stacking.
Hydrogen Bonding: The hydrazide group (-C(O)NHNH2) is a prime candidate for forming hydrogen bonds. The amide proton and the terminal amine protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Crystallographic studies of the closely related compound, 2-(2-nitrophenyl)acetohydrazide, reveal the presence of N-H···O hydrogen bonds that link molecules in the crystal lattice, demonstrating the inherent capacity of the hydrazide moiety to form such interactions. nih.gov In a protein binding site, these groups could interact with the backbones or side chains of amino acid residues.
Hydrophobic Interactions: The phenyl ring of the 2-nitrophenoxy group is hydrophobic and would favorably interact with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within a protein's binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the hydrophobic surfaces.
π-π Stacking: The aromatic nature of the nitrophenyl ring allows for potential π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the binding affinity.
A summary of potential intermolecular interactions is provided in the table below.
Table 1: Predicted Intermolecular Forces for this compound in a Protein Binding Site| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | -NH- and -NH2 of hydrazide | Asp, Glu, Ser, Thr, Carbonyl O of backbone |
| Hydrogen Bond Acceptor | Carbonyl O of hydrazide, Nitro O | Asn, Gln, His, Ser, Tyr, Arg, Lys |
| Hydrophobic Interactions | Phenyl ring | Leu, Ile, Val, Ala, Phe, Pro |
| π-π Stacking | Nitrophenyl ring | Phe, Tyr, Trp |
Computational Approaches to Understand Molecular Recognition
The process of a ligand recognizing and binding to its specific target protein is a complex phenomenon that can be elucidated using various computational methods. nih.gov These approaches range from rigid docking, which treats both the ligand and protein as inflexible, to more sophisticated methods that account for molecular flexibility.
Molecular Docking: This is the most common approach to predict binding modes. Programs like AutoDock and Glide use scoring functions to estimate the binding affinity and rank different binding poses. jppres.com For a molecule like this compound, flexible docking would be essential to account for the conformational freedom of the side chain.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms, MD can be used to assess the stability of a docked pose, observe conformational changes upon binding, and calculate binding free energies. This method offers a more realistic representation of the molecular recognition process in a biological environment.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to study the electronic details of the interactions, particularly if bond making or breaking is involved, or if charge transfer is significant. The core of the binding site, including the ligand and key residues, is treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics.
Scaffold Prioritization based on Computational Binding Data
In drug discovery, a chemical scaffold is a core structure to which various functional groups can be attached to create a library of related compounds. The 2-(phenoxy)acetohydrazide core in the title compound can be considered such a scaffold. Computational binding data plays a pivotal role in prioritizing which scaffolds to pursue for further chemical synthesis and biological testing. biosolveit.deunife.it
The process of scaffold prioritization involves evaluating a series of related scaffolds based on their predicted binding affinities and interaction patterns with a target of interest. For the this compound scaffold, this would involve:
Virtual Screening: Docking a library of virtual compounds based on this scaffold against a specific protein target.
Binding Energy Estimation: Calculating the predicted binding free energy for each compound. Scaffolds that consistently produce compounds with lower (i.e., more favorable) binding energies are prioritized.
Interaction Analysis: Examining the binding modes of the top-scoring compounds to ensure they form key interactions with the target protein. Scaffolds that facilitate these crucial interactions are considered more promising.
Scaffold Hopping: In some cases, computational methods are used to identify alternative scaffolds that can mimic the binding mode of a known active compound. biosolveit.de This can be useful if the original scaffold has undesirable properties.
The this compound scaffold possesses features that make it an interesting candidate for prioritization. The presence of both hydrogen bond donors/acceptors and a hydrophobic aromatic ring provides multiple points for interaction and chemical modification.
Development of Predictive Models for Molecular Association
To accelerate the discovery of new bioactive compounds, computational chemists often develop predictive models that can estimate the biological activity of a molecule based on its structure. These models are built using a dataset of compounds with known activities and can then be used to screen large virtual libraries of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a widely used modeling technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.comrsc.org For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their potency against a specific target.
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For nitrophenyl derivatives, QSAR studies have highlighted the importance of electronic and hydrophobic parameters in determining biological activity. nih.gov A hypothetical QSAR study on this compound derivatives might reveal the importance of the nitro group's position and the nature of substituents on the phenyl ring.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. Based on the known interactions of active compounds, a pharmacophore model can be generated and used to search for new molecules that fit the model. nih.gov For this compound, a pharmacophore model would likely include features for a hydrogen bond acceptor (carbonyl oxygen), hydrogen bond donors (amine protons), and a hydrophobic/aromatic region (nitrophenyl ring).
The development of such predictive models for molecular association would be a key step in systematically exploring the chemical space around the this compound scaffold and identifying new compounds with desired biological activities. nih.govnih.gov
Advanced Applications in Materials Science Research
Utilization of 2-(2-Nitrophenoxy)acetohydrazide in the Synthesis of Functional Materials
The primary use of this compound in materials science is as a precursor or building block for more complex structures. The hydrazide functional group is particularly reactive and can be used to form stable metal complexes or to be integrated into larger organic frameworks. semanticscholar.orgresearchgate.net
The synthesis of the title compound itself is achieved by reacting methyl 2-(2-nitrophenyl)acetate with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at room temperature, resulting in a high yield of this compound. nih.govresearchgate.net This straightforward synthesis makes it an accessible starting material.
While direct applications are still emerging, research on analogous acetohydrazide derivatives demonstrates their utility in creating functional materials. For instance, various acetohydrazides have been used as ligands to synthesize stable complexes with transition metals like cobalt(II), nickel(II), and copper(II). semanticscholar.orgresearchgate.net These metal complexes often exhibit octahedral geometry and are non-electrolytic in nature. semanticscholar.org Furthermore, acetohydrazide derivatives have been successfully grafted onto materials like cotton fabric, which are then used to form metal complexes on the fabric surface, imparting specific properties such as antimicrobial resistance. mdpi.com The hydrazide moiety's ability to coordinate with metal ions through its oxygen and nitrogen atoms is central to these applications. mdpi.comresearchgate.net
Hydrazones, which can be synthesized from this compound, are another class of functional materials. For example, hydrazones derived from the related compound 2-(4-nitrophenoxy)acetohydrazide have been synthesized and characterized, showing structures stabilized by hydrogen bonds and π-π interactions. asianpubs.org
Table 1: Examples of Functional Materials Synthesized from Acetohydrazide Derivatives
| Precursor Type | Resulting Functional Material | Application/Feature | Source(s) |
| Acetohydrazide Derivative | Metal Complexes (Co, Ni, Cu) | Octahedral geometry, potential catalytic or antimicrobial use | semanticscholar.orgresearchgate.net |
| Pyridine (B92270) Acetohydrazide | Modified Cotton Fabric with Metal Complexes | Antimicrobial textiles | mdpi.com |
| 2-(4-nitrophenoxy)acetohydrazide | Hydrazone Derivatives | Crystalline solids with defined hydrogen bonding networks | asianpubs.org |
| 2-hydroxyacetophenone azine | Silica Grafted Metal Complexes (Fe, Zn) | Heterogeneous catalysts | researchgate.net |
Investigation of Optoelectronic Properties for Organic Electronic Devices (e.g., OLEDs, Organic Photovoltaic Cells)
Direct investigation into the optoelectronic properties of this compound for devices like OLEDs or organic photovoltaics is not extensively documented in current literature. However, the molecular structure contains functional groups that are relevant to the design of optoelectronic materials, suggesting its potential as a building block.
The key features for optoelectronic applications are:
The π-conjugated system: The phenyl ring provides a basic π-system.
The Nitro Group (NO₂): As a strong electron-withdrawing group, it can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This is a critical parameter in designing materials for organic solar cells and OLEDs. semanticscholar.org
The Hydrazide Moiety (-CONHNH₂): This group can be used to extend the π-conjugation by reacting it with aldehydes or ketones to form hydrazones, which are known to have interesting photophysical properties. asianpubs.org
Furthermore, the hydrazide group is an excellent ligand for coordinating with lanthanide ions. nih.govrsc.org Lanthanide complexes are well-known for their unique luminescent properties, including sharp, line-like emission spectra and long luminescence lifetimes, which are highly desirable for OLED applications. nih.gov The organic ligand, such as an elaborated version of this compound, can act as an "antenna," absorbing light energy and efficiently transferring it to the central lanthanide ion, which then emits light. rsc.orgnih.gov While research has focused on other ligands, the fundamental chemistry is applicable.
Therefore, while this compound is not a functional optoelectronic material on its own, it serves as a valuable precursor for creating larger, more complex molecules or metal complexes with tailored photoluminescent or photovoltaic properties. researchgate.net
Research into Polymer and Supramolecular Material Design incorporating Hydrazide Moieties
The hydrazide moiety is a powerful functional group in the design of polymers and supramolecular materials due to its capacity for forming both covalent and non-covalent bonds. chinesechemsoc.orgresearchgate.net Its inclusion in molecular design allows for the construction of materials with responsive and self-assembling properties.
Covalent Polymer Systems: Hydrazide groups can react with aldehydes and ketones to form hydrazone linkages. This dynamic covalent chemistry is used to create materials like hydrogels. For example, polymers functionalized with hydrazide groups can be crosslinked with polymers containing aldehyde groups (like oxidized polysaccharides) to form stable, yet stimuli-responsive, hydrogel networks. mdpi.com
Supramolecular Polymer Systems: The true strength of the hydrazide group lies in its ability to form strong and directional hydrogen bonds. The -C=O group acts as a hydrogen bond acceptor, while the -NH-NH₂ groups act as hydrogen bond donors. This donor-acceptor pattern is fundamental to the self-assembly of molecules into well-ordered, one-dimensional supramolecular polymers. chinesechemsoc.orgnih.gov Phthalhydrazide moieties, for instance, have been shown to trimerize through a network of six hydrogen bonds, and these trimeric discs then stack to form columnar nanostructures. chinesechemsoc.org These assemblies can form fibers and exhibit cooperativity in their polymerization, a mechanism common in natural biopolymers. chinesechemsoc.org
The design of such systems is a key area of research, with applications in drug delivery, tissue engineering, and diagnostics, where the dynamic and reversible nature of supramolecular polymers is a significant advantage. nih.govmdpi.com
Exploration of Self-Assembly Phenomena in Material Systems
The self-assembly of this compound is a direct consequence of its molecular structure and has been confirmed through single-crystal X-ray diffraction analysis. nih.govresearchgate.net This analysis provides a clear example of how non-covalent interactions dictate the arrangement of molecules in the solid state.
In the crystal structure of this compound, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions create a specific, repeating pattern. Specifically, the hydrogen bonds link individual molecules into a "double-column" structure that extends along one of the crystallographic axes. nih.govresearchgate.net
The geometry of the molecule itself is also noteworthy. The dihedral angle between the plane of the benzene (B151609) ring and the acetohydrazide C-C(=O)-N-N plane is 87.62°, meaning they are nearly perpendicular to each other. nih.govresearchgate.net The nitro group is twisted by about 19.3° relative to the plane of the benzene ring. nih.govresearchgate.net This specific three-dimensional conformation influences how the molecules pack together and which hydrogen bonds can form, ultimately directing the self-assembly process. This phenomenon, where molecular-level information is translated into a macroscopic structure, is a foundational concept in supramolecular chemistry and materials science. chinesechemsoc.orgnih.gov
Table 2: Crystallographic and Structural Data for this compound
| Parameter | Value | Significance | Source(s) |
| Molecular Formula | C₈H₉N₃O₃ | Defines the elemental composition of the molecule. | nih.govresearchgate.net |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell in the crystal. | nih.govresearchgate.net |
| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | The primary driving force for self-assembly in the crystal. | nih.govresearchgate.net |
| Resulting Supramolecular Structure | Double-column structure | The macroscopic arrangement created by the hydrogen bonds. | nih.govresearchgate.net |
| Dihedral Angle (Benzene ring to Acetohydrazide plane) | 87.62 (8)° | Indicates a nearly perpendicular arrangement of the two main functional parts of the molecule. | nih.govresearchgate.net |
| Nitro Group Twist Angle | 19.3 (2)° | The twist of the nitro group relative to the benzene ring. | nih.govresearchgate.net |
Emerging Research Directions and Future Prospects for 2 2 Nitrophenoxy Acetohydrazide Studies
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical research, and the study of 2-(2-nitrophenoxy)acetohydrazide is no exception. These powerful computational tools are increasingly being investigated to accelerate the discovery and optimization of novel hydrazide derivatives with desired properties. nih.gov
Predictive Modeling: Developing ML models to predict the biological activities, physicochemical properties, and potential toxicities of novel analogues based on their structural features.
De Novo Design: Utilizing generative models to design new this compound derivatives with optimized properties for specific applications.
Scaffold Hopping: Identifying new chemical scaffolds that mimic the essential features of this compound but possess improved characteristics. springernature.com
The combination of different AI approaches, along with tailored scoring and evaluation schemes, is expected to lead to more efficient and successful compound design. springernature.com For example, a study on the intelligent analysis of maleic hydrazide demonstrated the successful application of machine learning algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), for quantitative analysis, highlighting the potential for similar applications with this compound. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
| Drug Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogues with enhanced therapeutic activity. |
| Material Science | Predictive modeling, Bayesian optimization | Identification of derivatives with tailored optical or electronic properties. |
| Reaction Optimization | Reinforcement learning, automated reaction platforms | Optimization of synthesis conditions for higher yield and purity. |
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While established methods for synthesizing hydrazides exist, the pursuit of more efficient, selective, and sustainable synthetic routes remains a key research focus. researchgate.netresearchgate.net Traditional methods often involve multiple steps and the use of potentially hazardous reagents. researchgate.net
Future research in this area will likely concentrate on:
Catalytic Systems: Exploring novel catalysts, including organocatalysts and metal-based catalysts, to achieve higher selectivity and efficiency in the synthesis of this compound and its derivatives.
Flow Chemistry: Utilizing microreactor technology to enable continuous and scalable synthesis with precise control over reaction parameters, leading to improved safety and product quality.
Green Chemistry Approaches: Developing synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. For example, a reported synthesis of benzoic acid hydrazide utilized a water-ethanol mixture as the solvent. acs.orgacs.org
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Structural Characterization
A deep understanding of reaction mechanisms and the precise three-dimensional structure of molecules is crucial for rational compound design. Advanced spectroscopic techniques are playing an increasingly important role in providing these insights. researchgate.net
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and time-resolved X-ray absorption spectroscopy (XAS) allow for the real-time monitoring of chemical reactions. acs.orgnih.gov This provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. Dispersive X-ray absorption spectroscopy (DXAS), for example, has been shown to be a viable method for studying mechanochemical reactions with high time resolution. nih.gov
For structural characterization, single-crystal X-ray diffraction remains the gold standard for determining the precise arrangement of atoms in a molecule. asianpubs.orgasianpubs.org The crystal structure of N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide, for instance, was determined using this method. asianpubs.org Spectroscopic methods like 1H-NMR, 13C-NMR, and IR spectroscopy are routinely used to confirm the structure of newly synthesized compounds. mdpi.commdpi.comresearchgate.net
Future directions in this area include:
Hyphenated Techniques: Combining different spectroscopic methods (e.g., LC-NMR-MS) to obtain comprehensive information about complex reaction mixtures.
Ultrafast Spectroscopy: Employing femtosecond and picosecond laser techniques to study the dynamics of chemical reactions on their natural timescales.
Solid-State NMR: Utilizing advanced solid-state NMR techniques to characterize the structure and dynamics of this compound derivatives in the solid state.
Table 2: Spectroscopic Techniques for the Study of this compound
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, conformation, reaction kinetics |
| Infrared (IR) Spectroscopy | Functional groups, bonding information |
| Mass Spectrometry (MS) | Molecular weight, elemental composition |
| X-ray Crystallography | Three-dimensional molecular structure |
| UV-Visible Spectroscopy | Electronic transitions, conjugation |
Exploration of New Computational Paradigms for Understanding Molecular Complexity
Computational chemistry provides a powerful lens through which to investigate the intricate world of molecular interactions and properties. For this compound, computational studies can offer insights that are difficult or impossible to obtain through experimental means alone.
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to:
Predict Molecular Properties: Calculate electronic structure, molecular orbitals, and spectroscopic properties. DFT calculations have been used to predict NMR chemical shifts. acs.org
Elucidate Reaction Mechanisms: Investigate the energy profiles of reaction pathways and identify transition states.
Analyze Intermolecular Interactions: Study hydrogen bonding and other non-covalent interactions that govern the packing of molecules in crystals. nih.gov
Molecular dynamics (MD) simulations, on the other hand, can provide a dynamic picture of molecular behavior over time. mdpi.com These simulations are valuable for understanding the conformational flexibility of this compound and its derivatives, as well as their interactions with biological macromolecules.
The future of computational studies in this field lies in:
Multiscale Modeling: Combining different computational methods (e.g., QM/MM) to study large and complex systems, such as the interaction of a this compound derivative with a protein binding site.
Development of More Accurate Force Fields: Creating more refined parameters for classical force fields to improve the accuracy of MD simulations.
Integration with Experimental Data: Combining computational predictions with experimental results to build more robust and predictive models.
Interdisciplinary Research Synergies for Material Science Advancements
The unique structural features of this compound, including the presence of aromatic rings, a nitro group, and a hydrazide moiety, make it an interesting building block for the development of new materials. researchgate.net The hydrazide functional group, in particular, is known for its coordinating capability and its ability to form Schiff bases. mdpi.comnih.gov
Interdisciplinary collaborations between chemists, material scientists, and engineers are crucial for exploring the potential of this compound in material science. Potential areas of investigation include:
Polymers and Hydrogels: Incorporating this compound derivatives into polymer backbones or as cross-linkers to create materials with tailored mechanical and viscoelastic properties. Hydrazide-functionalized polymers can form covalent bonds with oxidized polysaccharides to create hydrogels. mdpi.com
Nonlinear Optical (NLO) Materials: Investigating the NLO properties of crystalline materials based on this compound, which could have applications in photonics and optoelectronics. N-Acylhydrazones are being studied for their potential as NLO materials. researchgate.net
Sensors: Designing and synthesizing derivatives that can act as chemosensors for the detection of specific ions or molecules through changes in their optical or electrochemical properties.
The synergy between synthetic chemistry, advanced characterization techniques, and computational modeling will be essential for the rational design and fabrication of new materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2-nitrophenoxy)acetohydrazide, and how can reaction conditions be optimized?
- Methodology : Start with nucleophilic substitution of 2-nitrophenol with ethyl bromoacetate to form the ester intermediate. React this with hydrazine hydrate in refluxing ethanol (6–8 hours) to yield the acetohydrazide. Optimize yield by controlling stoichiometry (1:2 molar ratio of ester to hydrazine) and solvent purity. Recrystallize using ethanol-water mixtures for purification. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Confirm the presence of hydrazide (-NH-NH₂) and nitro (-NO₂) groups via peaks at 3200–3350 cm⁻¹ (N-H stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretch) .
- NMR : Use ¹H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9.0–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., N-H⋯O interactions) using single-crystal data collected at 100 K. Refinement with R-factor <0.05 ensures accuracy .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water to prevent dispersion .
- Storage : Keep in airtight containers under dry, dark conditions (20–25°C) to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications at the hydrazide moiety affect the bioactivity of this compound derivatives?
- Methodology :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to enhance antiviral activity (e.g., IC₅₀ = 8.5–10.7 µg/mL against HAV ). Conversely, bulky substituents (e.g., benzylidene) may reduce actoprotective effects due to steric hindrance .
- Bioassay design : Screen derivatives using in vitro models (e.g., DPPH radical scavenging for antioxidants ; MIC assays for antibacterial activity ).
Q. What contradictions exist in reported biological activities of acetohydrazides, and how can they be resolved?
- Case study : While 4-chlorobenzylidene derivatives show actoprotective effects, 3-nitrobenzylidene analogs increase fatigue in rats. Address discrepancies by standardizing assay conditions (e.g., dose, exposure time) and validating via in vivo models (e.g., forced swim test) .
- Data analysis : Use multivariate statistics (PCA, ANOVA) to isolate variables (e.g., solubility, metabolic stability) influencing bioactivity .
Q. What advanced methodologies are recommended for studying thermal stability and decomposition pathways?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen/air. For this compound, expect T₀ >200°C with mass loss corresponding to NO₂ and CO release .
- DSC : Identify phase transitions and exothermic/endothermic events. Couple with FTIR gas analysis to track volatile decomposition products .
Q. How can computational methods enhance mechanistic understanding of this compound?
- Methodology :
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A smaller HOMO-LUMO gap (e.g., 3.5 eV) correlates with higher antioxidant activity .
- Molecular docking : Simulate binding to biological targets (e.g., HAV protease or bacterial enzymes ). Use AutoDock Vina with Lamarckian GA for conformational sampling .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
